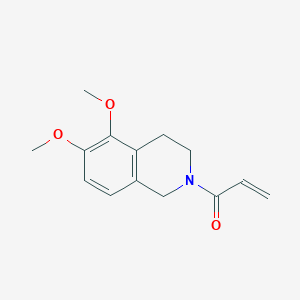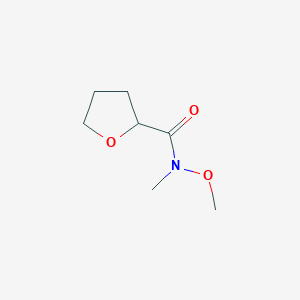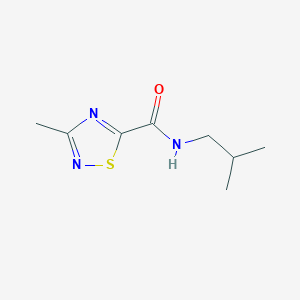
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 .
Molecular Structure Analysis
The molecular structure of “3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid” consists of a tetrahydroquinoline core with a carboxylic acid group at the 3-position and a methyl group at the 2-position .Physical And Chemical Properties Analysis
The boiling point of “3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid” is predicted to be 453.2±45.0 °C . Its density is predicted to be 1.286±0.06 g/cm3 . The pKa value is predicted to be 3.68±0.20 .Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonism
Research on 2-Carboxytetrahydroquinolines, closely related to 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, has shown their potential in modulating the glycine site of the NMDA receptor. Modifications in the structure have led to the discovery of compounds with enhanced antagonist activity, providing insights into the conformational and stereochemical requirements for NMDA receptor antagonism. This research highlights the importance of specific substituent placements for binding and activity, suggesting applications in neurological research and potentially therapeutic interventions for conditions influenced by NMDA receptor activity (Carling et al., 1992).
Antibacterial Agents
The exploration of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids, a category that includes derivatives of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, has yielded compounds with potent antibacterial activities. These studies have identified molecules with high efficacy against both gram-positive and gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa. Such findings underscore the potential of these compounds in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Miyamoto et al., 1990).
Chemical Synthesis and Structural Analysis
In chemical synthesis, derivatives of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid have been synthesized and their molecular and crystal structures analyzed, providing valuable information on their chemical properties and potential applications. These studies offer insights into the design and synthesis of novel compounds with specific structural features, contributing to the development of new materials and pharmaceuticals (Rudenko et al., 2013).
Enzymatic Oxidation and Pharmaceutical Potential
Investigations into the enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids, related to 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, reveal their potential in synthesizing novel compounds through oxidative decarboxylation. These processes could be harnessed for the production of pharmaceuticals, highlighting the versatility of tetrahydroquinoline derivatives in drug development (Coutts et al., 1980).
Zukünftige Richtungen
The future directions for “3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new pharmaceuticals and other useful compounds .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
Related compounds are known to interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Similar compounds are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds are known to have a broad spectrum of biological activities .
Eigenschaften
IUPAC Name |
3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-11(10(14)15)6-7-4-2-3-5-8(7)12-9(11)13/h2-5H,6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTNDRNEHHDPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2NC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

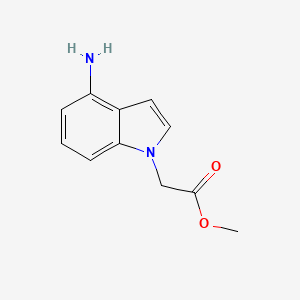
![1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2602641.png)



![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2602651.png)
![tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2602652.png)
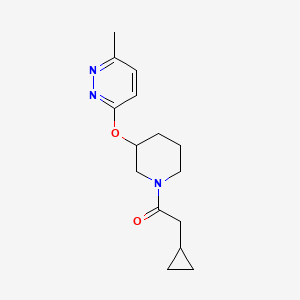
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B2602657.png)
![Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride](/img/structure/B2602659.png)
